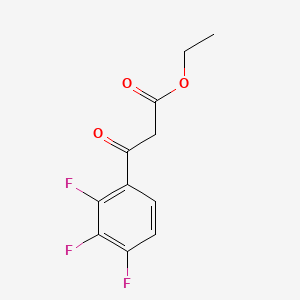
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is an organic compound with the molecular formula C11H9F3O3 and a molecular weight of 246.18 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,3,4-trifluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Análisis De Reacciones Químicas
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate is widely used in scientific research due to its unique properties. In medicinal chemistry, it serves as a building block for the synthesis of various pharmaceuticals. In organic synthesis, it is used as an intermediate in the preparation of more complex molecules. Additionally, it has applications in the development of agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate can be compared with similar compounds such as:
2,3,4-Trifluorophenyl isocyanate: This compound is used in the synthesis of various organic molecules and has similar reactivity due to the trifluorophenyl group.
2,3,4-Trifluorophenyl isothiocyanate: Another compound with similar applications in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its ester functionality, which provides additional reactivity and versatility in synthetic applications.
Propiedades
IUPAC Name |
ethyl 3-oxo-3-(2,3,4-trifluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-9(16)5-8(15)6-3-4-7(12)11(14)10(6)13/h3-4H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQMSOWINMALDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

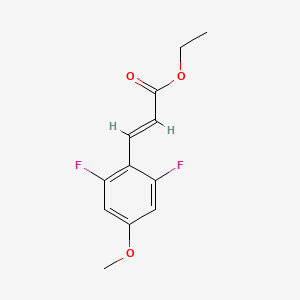
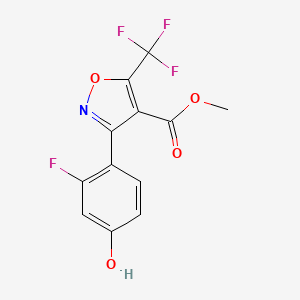
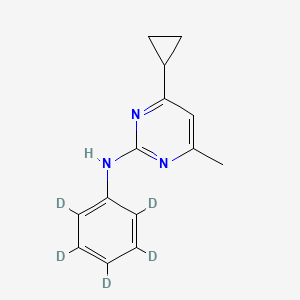
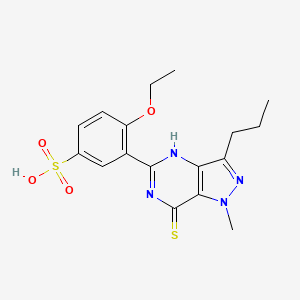
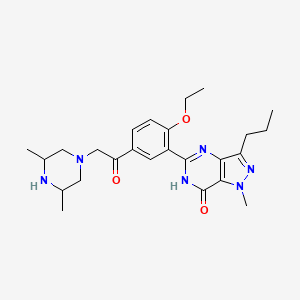
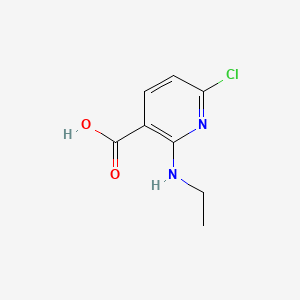
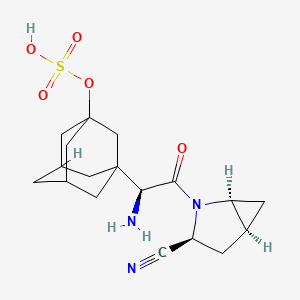
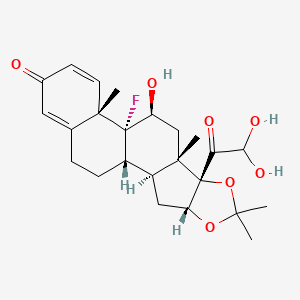
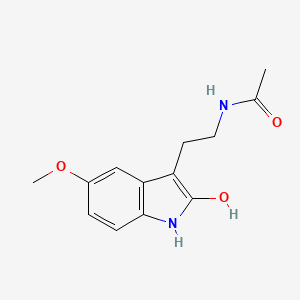
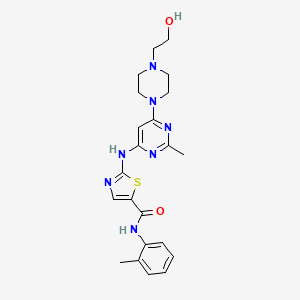
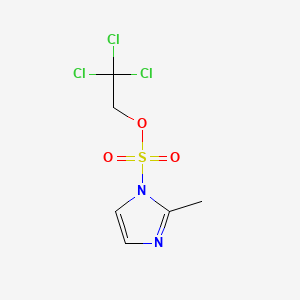
![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)
